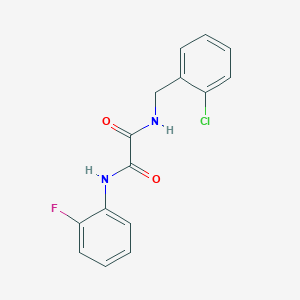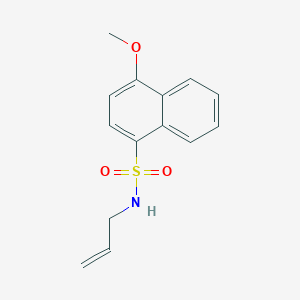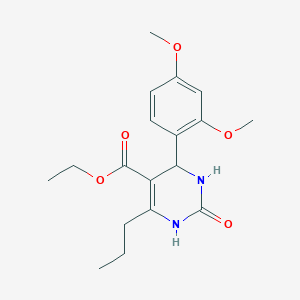![molecular formula C26H30N4O2 B4891111 N-{1-[1-(3-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4891111.png)
N-{1-[1-(3-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[1-(3-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide, commonly known as MP-10, is a synthetic compound that belongs to the class of pyrazolylpiperidines. It was first synthesized in 2004 by a group of researchers at the University of Mississippi. Since then, MP-10 has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of MP-10 involves its binding to dopamine D3 receptors in the brain. By blocking the activity of these receptors, MP-10 can modulate the release of dopamine, a neurotransmitter that plays a crucial role in reward, motivation, and movement control.
Biochemical and Physiological Effects:
MP-10 has been shown to have several biochemical and physiological effects, including the modulation of dopamine release in the brain, the regulation of locomotor activity, and the attenuation of drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MP-10 in lab experiments is its selectivity for dopamine D3 receptors, which allows for more precise and specific manipulation of this receptor subtype. However, one limitation of using MP-10 is its relatively low potency compared to other dopamine D3 receptor antagonists, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for research on MP-10, including the investigation of its potential therapeutic applications in conditions such as addiction, depression, and schizophrenia. Additionally, further studies are needed to elucidate the precise mechanisms of action of MP-10 and its effects on other neurotransmitter systems in the brain. Finally, the development of more potent and selective dopamine D3 receptor antagonists may provide new tools for studying the role of this receptor subtype in health and disease.
Méthodes De Synthèse
The synthesis of MP-10 involves several steps, including the reaction of 3-methylbenzoyl chloride with piperidine to form 1-(3-methylbenzoyl)-4-piperidinyl chloride. This intermediate is then reacted with 1H-pyrazole-5-carboxylic acid to form N-{1-[1-(3-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide. The final product is purified through recrystallization.
Applications De Recherche Scientifique
MP-10 has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective dopamine D3 receptor antagonist, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions.
Propriétés
IUPAC Name |
N-[2-[1-(3-methylbenzoyl)piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-20-7-5-11-22(19-20)26(32)29-17-14-23(15-18-29)30-24(13-16-27-30)28-25(31)12-6-10-21-8-3-2-4-9-21/h2-5,7-9,11,13,16,19,23H,6,10,12,14-15,17-18H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFWWJLOECEJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[1-(3-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(2R,3R)-3-[{[1-(hydroxymethyl)cyclobutyl]methyl}(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4891038.png)
![diphenyl [(4-methylphenyl)hydrazono]malonate](/img/structure/B4891042.png)
![N-(4-methylphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4891046.png)
![N-(2-methoxyphenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4891048.png)
![1-[3-(benzyloxy)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891058.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891064.png)


![methyl 7-cyclopropyl-3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4891083.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4891086.png)

![4-bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4891091.png)

![butyl [2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4891100.png)